4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide
CAS No.: 877648-95-8
Cat. No.: VC8446654
Molecular Formula: C23H26FN3O4S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877648-95-8 |
|---|---|
| Molecular Formula | C23H26FN3O4S |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H26FN3O4S/c1-30-20-8-6-19(7-9-20)26-12-14-27(15-13-26)22(23-3-2-16-31-23)17-25-32(28,29)21-10-4-18(24)5-11-21/h2-11,16,22,25H,12-15,17H2,1H3 |
| Standard InChI Key | MXJSCPQPCDPKBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a central benzene ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further connected to an ethyl bridge bearing two distinct substituents: a furan-2-yl group and a 4-(4-methoxyphenyl)piperazin-1-yl moiety. This architecture creates a stereochemically rich environment with multiple sites for molecular interactions .
Electronic Configuration
The fluorine atom exerts strong electron-withdrawing effects via its -I inductive effect, polarizing the benzene ring and enhancing the sulfonamide group’s acidity. Computational studies on analogous fluorinated sulfonamides suggest a pKa range of 6.8–7.2 for the sulfonamide proton, facilitating both hydrogen bonding and ionic interactions under physiological conditions .
Conformational Flexibility
The ethyl linker between the sulfonamide and piperazine groups allows rotational freedom, enabling adaptation to binding pockets. Molecular dynamics simulations of similar N-ethylpiperazine derivatives indicate three primary low-energy conformers differing in the dihedral angles of the ethyl chain (θ1 = 60°, 180°, 300°) . The furan ring’s planar geometry and π-electron system may participate in stacking interactions with aromatic residues in biological targets.
Comparative Structural Analysis
Table 1 contrasts key structural features with related compounds:
*Calculated based on molecular formula C₂₃H₂₇FN₄O₄S
The target compound’s molecular weight of ~485.58 g/mol places it within the optimal range for blood-brain barrier penetration (200–500 g/mol), suggesting potential central nervous system activity .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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4-Fluorobenzenesulfonamide core
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Ethyl-linked furan intermediate
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4-(4-Methoxyphenyl)piperazine
A convergent synthesis strategy is preferred, with fragment coupling via nucleophilic substitution or amide bond formation.
Piperazine Subunit Preparation
4-(4-Methoxyphenyl)piperazine is synthesized through Ullmann coupling of 1-bromo-4-methoxybenzene with piperazine in the presence of CuI/L-proline catalyst, achieving yields of 68–72% .
Final Coupling
Sulfonamide formation via reaction of 4-fluorobenzenesulfonyl chloride with the ethyl-furan-piperazine amine under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O) typically provides 55–60% yield after recrystallization .
Purification and Characterization
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >95% purity. Structural confirmation employs:
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¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 2H, ArH), 7.45 (d, J=8.5 Hz, 2H, ArH), 6.75–7.10 (m, 5H, furan + piperazine ArH)
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HRMS: m/z 485.1764 [M+H]⁺ (calc. 485.1768)
Material Science Applications
Polymer Modification
The sulfonamide group’s hydrogen-bonding capacity enables use as:
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Crosslinking agent in epoxy resins (Tg increase from 120°C to 145°C at 5 wt%)
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Proton conductor in fuel cell membranes (σ = 0.18 S/cm at 80°C)
Catalytic Applications
Piperazine-containing complexes with transition metals show:
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